(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane
Overview
Description
“(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane” is a chemical compound that is used as an active pharmaceutical intermediate . It is also used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (II) complexes .
Synthesis Analysis
The synthesis of “this compound” involves a formal [4 + 2] cycloaddition reaction . This reaction is enabled by organocatalysis and allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Chemical Reactions Analysis
“this compound” directly inhibits DNA topoisomerase I, leading to inhibition of both DNA replication and transcription .Scientific Research Applications
Synthesis and Derivatives
- Novel Derivative Synthesis : Novel derivatives of 2-Thia-5-azabicyclo[2.2.1]heptan-3-one were synthesized using a series of chemical reactions starting from trans-4-hydroxy-L-proline (Yuan Zhe-dong, 2013).
- Improved Synthesis Methods : An improved synthesis method for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane was developed, providing a more efficient pathway for its production (Dongfeng Zhang et al., 2014).
Medicinal Chemistry and Biological Applications
- Building Blocks in Medicinal Chemistry : Thiomorpholine derivatives, including 3-Thia-6-azabicyclo[3.1.1]heptane, have been prepared as novel building blocks in medicinal chemistry, demonstrating interesting biological profiles (Daniel P. Walker & D. J. Rogier, 2013).
- Bridged Bicyclic Morpholine Amino Acids : Structurally novel morpholine amino acids derived from 2-oxa-5-azabicyclo[2.2.1]heptane were synthesized, which could potentially modulate the properties of drug candidates (Buyu Kou et al., 2017).
Structural and Chemical Properties
- Structural Characterization : The structural characterization of 7-azabicyclo[2.2.1]heptane, a related compound, was carried outto provide insights into the molecular framework of such heterocyclic compounds (S. Britvin & A. Rumyantsev, 2017).
Potential for Functional Diversity
- Framework for Functional Diversity : A study explored the use of 2-oxa-5-azabicyclo[2.2.1]heptane as a platform for creating functionally diverse compounds, demonstrating its potential in synthesizing backbone-constrained analogues of FDA-approved drugs (Jean-Baptiste Garsi et al., 2022).
Exploration of Nonplanar Structures
- Nonplanar Structure Analysis : The nonplanar structures of thioamides derived from 7-azabicyclo[2.2.1]heptane were analyzed, revealing insights into the electronically tunable planarity of thioamides (Tetsuharu Hori et al., 2008).
Synthesis of Analogs and Derivatives
- Synthesis of Novel Analogues : Research has been conducted on the synthesis of new azabicyclo[2.2.1]heptane derivatives, showcasing their potential as potent and selective ligands in pharmacological studies (Franck Slowinski et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2/t4-,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQBUWVDIKUNHJ-WHFBIAKZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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